4-Chloro-1,2-dihydropyridazine-3,6-dione
CAS No.: 5397-64-8
Cat. No.: VC3704228
Molecular Formula: C4H3ClN2O2
Molecular Weight: 146.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5397-64-8 |
|---|---|
| Molecular Formula | C4H3ClN2O2 |
| Molecular Weight | 146.53 g/mol |
| IUPAC Name | 4-chloro-1,2-dihydropyridazine-3,6-dione |
| Standard InChI | InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9) |
| Standard InChI Key | WNPMDHKYJTZOFF-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)NNC1=O)Cl |
| Canonical SMILES | C1=C(C(=O)NNC1=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
4-Chloro-1,2-dihydropyridazine-3,6-dione, also known as 4-Chloropyridazine-3,6-diol, is a chlorinated heterocyclic compound with multiple functional groups. It possesses a distinctive six-membered ring structure with adjacent nitrogen atoms forming the pyridazine core, substituted with a chlorine atom at the 4-position and carbonyl groups at positions 3 and 6.
| Parameter | Value |
|---|---|
| CAS Number | 5397-64-8 |
| Molecular Formula | C₄H₃ClN₂O₂ |
| Molecular Weight | 146.53 g/mol |
| Exact Mass | 145.988312 |
| IUPAC Name | 4-chloro-1,2-dihydropyridazine-3,6-dione |
The compound features a planar aromatic structure with a chlorine substituent that significantly influences its reactivity and physical properties .
Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs:
-
4-Chloropyridazine-3,6-diol
-
3,6-Pyridazinedione, 4-chloro-1,2-dihydro-
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4-Chloro-1,2-dihydro-3,6-pyridazinedione
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4-chloro-1,2-dihydro-pyridazine-3,6-dione
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Chlormaleinsaeurehydrazid
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3,6-DIHYDROXY-4-CHLOROPYRIDAZINE
Structural Identifiers
For computational chemistry and database searching, the following structural identifiers are essential:
| Identifier Type | Value |
|---|---|
| SMILES | C1=C(C(=O)NNC1=O)Cl |
| InChI | InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9) |
| InChIKey | WNPMDHKYJTZOFF-UHFFFAOYSA-N |
These identifiers provide unique representations of the compound's structure, facilitating its identification in chemical databases and computational studies .
Physical and Chemical Properties
Physical Properties
4-Chloro-1,2-dihydropyridazine-3,6-dione presents as a solid substance with the following physical characteristics:
| Property | Value |
|---|---|
| Density | 1.6±0.1 g/cm³ |
| Physical State | Solid |
| Index of Refraction | 1.587 |
| LogP | -0.65 |
| Polar Surface Area (PSA) | 66.24000 |
| Storage Conditions | Room temperature |
The negative LogP value indicates that the compound has greater solubility in water than in octanol, suggesting hydrophilic characteristics. This property is important for solubility considerations in various solvents during experimental procedures .
Spectroscopic and Analytical Characteristics
The compound can be characterized through various spectroscopic and analytical techniques. Collision cross-section (CCS) data provides valuable information for mass spectrometry-based identification and characterization:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 146.99559 | 121.8 |
| [M+Na]⁺ | 168.97753 | 135.9 |
| [M+NH₄]⁺ | 164.02213 | 129.0 |
| [M+K]⁺ | 184.95147 | 130.5 |
| [M-H]⁻ | 144.98103 | 121.2 |
| [M+Na-2H]⁻ | 166.96298 | 128.2 |
| [M]⁺ | 145.98776 | 123.6 |
| [M]⁻ | 145.98886 | 123.6 |
This collision cross-section data is particularly useful for ion mobility mass spectrometry analyses, enabling accurate identification of the compound in complex mixtures .
Synthetic Applications and Utilization
Role in Chemical Synthesis
| Supplier | Catalog Number | Package Size | Purity |
|---|---|---|---|
| Aladdin Scientific | ALA-C193825-250mg | 250 mg | ≥97% |
| Combi-Blocks | QP-3203 | 1g | 95% |
| Ambeed | A125689-250MG | 250 mg | 97% |
| Fluorochem | 10-F233294 | 1g | Not specified |
The compound is primarily marketed for research purposes, specifically targeting professional research laboratories and industrial applications .
Structural Relationships and Analogues
Structural Family
4-Chloro-1,2-dihydropyridazine-3,6-dione belongs to the pyridazine structural family, which comprises six-membered heterocyclic compounds containing two adjacent nitrogen atoms. Within this family, it is specifically a chlorinated pyridazinedione derivative.
A structurally related compound is 5-Chloro-1-methyl-1,2-dihydropyridazine-3,6-dione (CAS: 6794-34-9), which differs by the position of the chlorine substituent (5-position instead of 4-position) and the presence of a methyl group on one of the nitrogen atoms. This related compound has a molecular formula of C₅H₅ClN₂O₂ and a molecular weight of 160.56 g/mol .
Another analog in the same chemical family is 4-Bromo-1,2-dihydropyridazine-3,6-dione (CAS: 15456-86-7), which contains a bromine atom instead of chlorine at the 4-position.
Identification in Analytical Contexts
Chromatographic and Spectroscopic Identification
The compound can be identified and quantified using various analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is commonly employed for the analysis of heterocyclic compounds like 4-Chloro-1,2-dihydropyridazine-3,6-dione.
Mass spectrometry analysis would typically show characteristic fragmentation patterns, including:
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Molecular ion peak at m/z ≈ 146
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Fragment ions corresponding to the loss of chlorine and other structural features
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Isotope pattern characteristic of chlorine-containing compounds (showing the distinctive M+2 peak at approximately one-third the intensity of the molecular ion due to the presence of ³⁷Cl isotope)
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